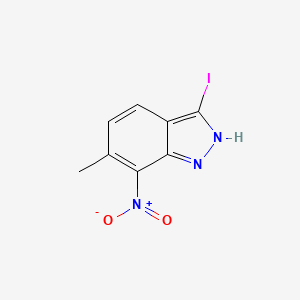![molecular formula C22H28O6P2 B1604459 Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate CAS No. 1017789-46-6](/img/structure/B1604459.png)
Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate
Overview
Description
Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate is an organophosphorus compound with the molecular formula C22H28O6P2. It is known for its colorless to light yellow viscous liquid appearance
Preparation Methods
The synthesis of diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate typically involves the reaction of anthracene derivatives with diethyl phosphite under specific conditions. One common method involves the use of palladium-catalyzed α, β-homodiarylation of vinyl esters . This method significantly improves the overall yield of the final product. Industrial production methods may involve microwave-assisted synthesis, which accelerates the reaction and improves yield .
Chemical Reactions Analysis
Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include bromotrimethylsilane (BTMS) for dealkylation and triflic anhydride for electrophilic activation . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the synthesis of new antimicrobial agents, particularly against pathogenic Escherichia coli strains . . Its unique properties make it valuable in chemical biology, medicine, and materials science.
Mechanism of Action
The mechanism of action of diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate involves its interaction with specific molecular targets and pathways. It acts as a cholinesterase inhibitor and may also interact with diacylglycerol acyltransferase/mycolyltransferase Ag85C in Mycobacterium tuberculosis . These interactions contribute to its biological effects and potential therapeutic applications.
Comparison with Similar Compounds
Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate can be compared with other similar compounds such as diethyl benzylphosphonates and diethyl (2-oxopropyl)phosphonate . These compounds share similar structural features but differ in their specific applications and properties. This compound is unique due to its specific molecular structure and the resulting chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique properties and diverse range of reactions make it valuable in fields such as chemistry, biology, medicine, and industry. Further research and development may uncover even more applications for this intriguing compound.
Properties
IUPAC Name |
9,10-bis(diethoxyphosphoryl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6P2/c1-5-25-29(23,26-6-2)21-17-13-9-11-15-19(17)22(20-16-12-10-14-18(20)21)30(24,27-7-3)28-8-4/h9-16H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEHGIBGTGZRJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=C2C=CC=CC2=C(C3=CC=CC=C31)P(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650699 | |
| Record name | Tetraethyl anthracene-9,10-diylbis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017789-46-6 | |
| Record name | P,P,P′,P′-Tetraethyl P,P′-9,10-anthracenediylbis[phosphonate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017789-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraethyl anthracene-9,10-diylbis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



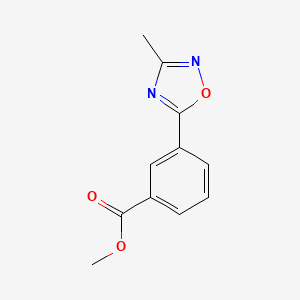
![2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol](/img/structure/B1604383.png)
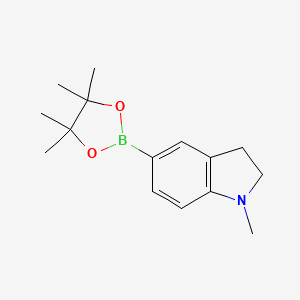



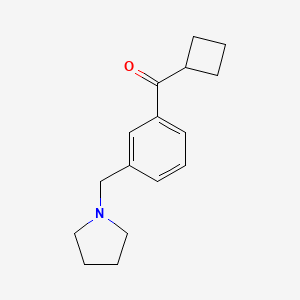


![2,5-dichloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1604393.png)
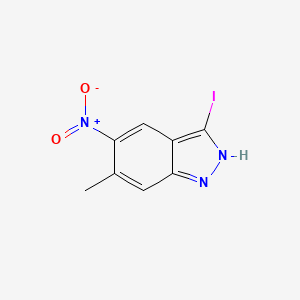
![6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1604398.png)
